molecular formula C17H19NO3S B6370760 2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol CAS No. 1261922-14-8

2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol

Cat. No.: B6370760
CAS No.: 1261922-14-8
M. Wt: 317.4 g/mol
InChI Key: FFNPCHGJCPVXDA-UHFFFAOYSA-N
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Description

2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring. The phenyl ring is substituted with a hydroxyl group, making it a phenol derivative. This unique structure imparts various chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol typically involves the reaction of 4-(piperidin-1-ylsulfonyl)benzene with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to inhibit certain enzymes and proteins.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By binding to the active site of DHFR, it prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation . Additionally, the compound may interact with other proteins and pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

  • 2-[4-(Morpholin-1-ylsulfonyl)phenyl]phenol
  • 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]phenol
  • 2-[4-(Piperazin-1-ylsulfonyl)phenyl]phenol

Comparison: Compared to its analogs, 2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol exhibits unique properties due to the presence of the piperidine ring. This structural feature enhances its binding affinity to certain enzymes and proteins, making it a more potent inhibitor. Additionally, the compound’s solubility and stability may differ from its analogs, influencing its suitability for various applications .

Properties

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-17-7-3-2-6-16(17)14-8-10-15(11-9-14)22(20,21)18-12-4-1-5-13-18/h2-3,6-11,19H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNPCHGJCPVXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683655
Record name 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-14-8
Record name 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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